molecular formula C22H20N4O3 B2890344 5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923150-26-9

5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2890344
CAS RN: 923150-26-9
M. Wt: 388.427
InChI Key: MIPZNUKYTLJCKB-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazolo[4,3-c]pyridine derivatives involves intricate chemical reactions to achieve the desired molecular structures. A notable example includes the synthesis and in vitro cytotoxic activity evaluation of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. These compounds were synthesized through a reaction involving 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating the versatility of pyrazolo[4,3-c]pyridine derivatives in medicinal chemistry (Hassan, Hafez, Osman, & Ali, 2015).

Cytotoxicity and Antimicrobial Activities

  • Research on pyrazolo[4,3-c]pyridine derivatives often explores their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. For instance, certain synthesized compounds have been screened for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, offering insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Structural Analysis

  • Advanced analytical techniques, such as X-ray powder diffraction, are employed to elucidate the structural details of pyrazolo[4,3-c]pyridine derivatives. This structural analysis is crucial for understanding the compound's physicochemical properties and guiding further modifications for enhanced biological activity (Wang, Suo, Zhang, Hou, & Li, 2017).

Pharmacological Potential

  • The exploration of pyrazolo[4,3-c]pyridine derivatives extends to their pharmacological potential, including their role as anticoagulant intermediates. Such studies contribute to the development of new therapeutic agents that can address various health conditions effectively (Wang, Suo, Zhang, Hou, & Li, 2017).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The compound may be metabolized by the liver and excreted through the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

properties

IUPAC Name

5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-25-13-18(21(27)23-15-9-11-17(29-2)12-10-15)20-19(14-25)22(28)26(24-20)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPZNUKYTLJCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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